molecular formula C7H8FN3O2 B6227760 2-[(2-fluoroethyl)amino]pyrimidine-5-carboxylic acid CAS No. 1865023-79-5

2-[(2-fluoroethyl)amino]pyrimidine-5-carboxylic acid

Cat. No.: B6227760
CAS No.: 1865023-79-5
M. Wt: 185.16 g/mol
InChI Key: HBYIZKLNQACINN-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-[(2-fluoroethyl)amino]pyrimidine-5-carboxylic acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[(2-fluoroethyl)amino]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

2-[(2-fluoroethyl)amino]pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 2-[(2-fluoroethyl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

2-[(2-fluoroethyl)amino]pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

CAS No.

1865023-79-5

Molecular Formula

C7H8FN3O2

Molecular Weight

185.16 g/mol

IUPAC Name

2-(2-fluoroethylamino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C7H8FN3O2/c8-1-2-9-7-10-3-5(4-11-7)6(12)13/h3-4H,1-2H2,(H,12,13)(H,9,10,11)

InChI Key

HBYIZKLNQACINN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)NCCF)C(=O)O

Purity

95

Origin of Product

United States

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